molecular formula C9H12FNS B1472366 4-Fluoro-4-(thiophen-2-yl)piperidine CAS No. 1550720-51-8

4-Fluoro-4-(thiophen-2-yl)piperidine

Cat. No.: B1472366
CAS No.: 1550720-51-8
M. Wt: 185.26 g/mol
InChI Key: JTBQOVNCXMUALP-UHFFFAOYSA-N
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Description

4-Fluoro-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a fluorine atom and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated products, modified thiophene derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-Fluoro-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall bioactivity.

Comparison with Similar Compounds

    4-Fluoropiperidine: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

    4-(Thiophen-2-yl)piperidine: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability.

    Thiophene-containing Piperidines: Other derivatives with different substituents on the piperidine or thiophene rings.

Uniqueness: 4-Fluoro-4-(thiophen-2-yl)piperidine is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-fluoro-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQOVNCXMUALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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